Dibekacin vs. Gentamicin, Amikacin, and Sisomicin: Superior MIC Against Gentamicin-Resistant Pseudomonas aeruginosa Clinical Isolates
In a head-to-head in vitro comparison against 200 clinical strains of Pseudomonas aeruginosa, dibekacin demonstrated the highest overall antibacterial potency among six tested aminoglycosides, surpassing amikacin, sisomicin, gentamicin, kanendomycin, and kanamycin [1]. Critically, among seven strains exhibiting high-level resistance to gentamicin (MIC = 400 μg/mL), the MIC of dibekacin remained at 0.625 μg/mL, representing a >640-fold potency advantage over gentamicin [1]. Two of these gentamicin-resistant strains were also resistant to amikacin and sisomicin (MIC = 75 μg/mL), yet remained fully susceptible to dibekacin at 0.625 μg/mL [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against gentamicin-resistant P. aeruginosa |
|---|---|
| Target Compound Data | MIC = 0.625 μg/mL |
| Comparator Or Baseline | Gentamicin: MIC = 400 μg/mL; Amikacin: MIC = 75 μg/mL (for 2 of 7 strains); Sisomicin: MIC = 75 μg/mL (for 2 of 7 strains) |
| Quantified Difference | Dibekacin MIC is 640-fold lower than gentamicin MIC; 120-fold lower than amikacin/sisomicin MIC for cross-resistant strains |
| Conditions | In vitro broth dilution susceptibility testing against 200 clinical isolates of Pseudomonas aeruginosa; 7 strains with high-level gentamicin resistance |
Why This Matters
Procurement of dibekacin provides a critical therapeutic reserve option for infections caused by gentamicin-resistant and amikacin-resistant Pseudomonas aeruginosa isolates, where alternative aminoglycosides would be clinically ineffective.
- [1] Paradelis AG, et al. In vitro comparison of kanamycin, kanendomycin, gentamicin, amikacin, sisomicin, and dibekacin against 200 strains of Pseudomonas aeruginosa. Antimicrob Agents Chemother. 1978 Sep;14(3):514-5. View Source
